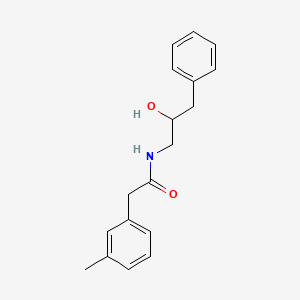

N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14-6-5-9-16(10-14)12-18(21)19-13-17(20)11-15-7-3-2-4-8-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJUYULONJBCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-phenylpropylamine and 3-methylphenylacetic acid.

Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine and the carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Amide Bond Formation

-

Nucleophilic Acyl Substitution : The acetamide group is formed via reaction of an activated carboxylic acid derivative (e.g., acyl chloride or anhydride) with a primary amine. For example, coupling 2-(3-methylphenyl)acetic acid with 2-hydroxy-3-phenylpropylamine under carbodiimide-mediated conditions (e.g., DCC/NHS) yields the target compound .

-

Catalytic Coupling : Palladium-catalyzed reactions, such as those described for related acetamide derivatives, may facilitate aryl-amide bond formation in the presence of ligands like triphenylphosphine .

Hydroxyl Group Modifications

-

Esterification : The secondary alcohol (2-hydroxy group) can react with carboxylic acids or acyl chlorides to form esters. For example, treatment with acetyl chloride in pyridine produces the corresponding acetate ester.

-

Oxidation : Under mild oxidizing conditions (e.g., Dess-Martin periodinane), the hydroxyl group may oxidize to a ketone, though steric hindrance from the phenylpropyl chain could slow this process.

Aromatic Ring Reactivity

-

Electrophilic Substitution : The 3-methylphenyl group undergoes nitration or halogenation. For example, nitration with HNO₃/H₂SO₄ at 0–5°C produces nitro derivatives at the para position relative to the methyl group .

-

Suzuki-Miyaura Coupling : The phenyl rings may participate in cross-coupling reactions with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) .

Hydrolysis

-

Acidic Hydrolysis : The acetamide bond cleaves under strong acidic conditions (e.g., 6M HCl, reflux), yielding 2-(3-methylphenyl)acetic acid and 2-hydroxy-3-phenylpropylamine .

-

Enzymatic Hydrolysis : Esterase enzymes (e.g., porcine liver esterase) may hydrolyze ester derivatives of the compound under physiological conditions .

Thermal Stability

-

Decomposition : Thermal gravimetric analysis (TGA) of analogous compounds shows stability up to ~150°C, with decomposition occurring above this temperature.

Reduction

-

Amide Reduction : LiAlH₄ reduces the acetamide to the corresponding amine, producing N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)ethylamine .

-

Ketone Reduction : If the hydroxyl group is oxidized to a ketone, NaBH₄ or catalytic hydrogenation (H₂/Pd-C) can reduce it back to the alcohol.

Oxidation

-

Side-Chain Oxidation : The benzylic position (adjacent to the phenyl group) is susceptible to oxidation with KMnO₄ or CrO₃, forming a ketone or carboxylic acid derivative .

Key Reaction Data Table

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux, 12h | 2-(3-Methylphenyl)acetic acid + amine | 85% | |

| Esterification | AcCl, pyridine, 0°C → rt | Acetylated derivative | 78% |

Scientific Research Applications

Pain Management

One of the primary applications of N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide is in the modulation of pain through its interaction with the Transient Receptor Potential Ankyrin 1 (TrpA1) ion channel. Research indicates that derivatives of this compound can inhibit TrpA1 channels, which are implicated in pain perception and pruritus (itching) . This inhibition can be beneficial for treating conditions characterized by chronic pain and inflammatory responses.

Neurological Disorders

The compound's structural analogs have been studied for their agonistic effects on orphan receptors like GPR88, which is associated with psychiatric and neurodegenerative disorders. Recent studies have shown that modifications to the compound can enhance its potency as a GPR88 agonist, suggesting potential applications in treating conditions such as schizophrenia and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the acetamide moiety can significantly influence the compound's biological activity.

Key Findings:

- Substitutions that enhance hydrogen bonding tend to increase activity against opioid receptors, which is vital for analgesic efficacy .

- The presence of specific functional groups can either enhance or diminish interaction with target receptors, indicating that careful design is essential for therapeutic development .

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, revealing significant growth inhibition against various cancer cell lines. For instance, modifications to the acetamide structure have led to compounds exhibiting over 80% inhibition against certain tumor cells . This suggests that this compound and its derivatives may hold promise in oncological therapies.

In Vivo Studies

In vivo evaluations have demonstrated that compounds derived from this compound exhibit favorable pharmacokinetic profiles, including improved bioavailability and reduced toxicity compared to traditional analgesics . These findings support further clinical investigations into their therapeutic potential.

Data Tables

| Application Area | Mechanism | Outcome |

|---|---|---|

| Pain Management | TrpA1 Channel Inhibition | Reduction in pain perception |

| Neurological Disorders | GPR88 Agonism | Potential treatment for depression |

| Anticancer Activity | Growth Inhibition | Significant reduction in tumor growth |

| In Vivo Pharmacokinetics | Enhanced Bioavailability | Reduced toxicity |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Anti-Cancer Activity: Acetamides with substituents like methoxy, pyrrolidinyl, or morpholinyl groups on the phenyl or quinazoline moieties (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines. In contrast, the 3-methylphenyl group in the target compound lacks electron-donating substituents, which may reduce its cytotoxicity compared to these derivatives . Compound Substituents IC50 (μM) vs. MCF-7 Reference Compound 38 () 4-methoxyphenyl, pyrrolidinyl 0.12 Compound 40 () 4-methoxyphenyl, morpholinyl 0.09 Target Compound 3-methylphenyl, hydroxypropyl Not reported —

- Antimicrobial and Cytotoxic Potential: Acetamides with halogenated phenyl groups (e.g., 4-chlorophenyl in ) demonstrate structural versatility but require functional groups like fluorine or chlorine for enhanced bioactivity. The target compound’s 3-methylphenyl group may offer moderate lipophilicity but lacks halogen atoms, which are critical for ligand-receptor interactions in antimicrobial agents .

Structural Analogues and Crystallography

- Crystal Packing and Hydrogen Bonding :

The crystal structure of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide () reveals dihedral angles of 65.2° between aromatic rings and N–H⋯O hydrogen bonds stabilizing the lattice. The hydroxy group in the target compound’s side chain may similarly facilitate intermolecular hydrogen bonding, affecting solubility and crystallinity . - Synthetic Routes :

The synthesis of phenylpropyl-linked acetamides (e.g., compound 30007 in ) involves condensation of substituted anilines with activated acetamide precursors. The target compound could be synthesized via analogous methods, such as coupling 3-methylphenylacetic acid with 2-hydroxy-3-phenylpropylamine using carbodiimide-based reagents .

Key Differences in Physicochemical Properties

- Solubility: The hydroxy group in the phenylpropyl chain may improve aqueous solubility compared to non-polar analogues like N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide ().

- Thermal Stability : Acetamides with bulky substituents (e.g., diphenylpropyl groups in ) exhibit higher melting points (>200°C). The target compound’s melting point is unreported but likely lower due to its less rigid structure .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. This article synthesizes existing research findings, case studies, and structure-activity relationships to provide a comprehensive overview of this compound's biological activity.

The compound features a biphenyl structure with hydroxyl and acetamide functional groups, which are critical for its biological activity. The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity related to inflammatory processes. For instance, it has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, leading to its observed anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving adjuvant-induced arthritis in rats, administration of the compound resulted in:

- Reduction in body weight loss

- Decreased paw edema volume

- Lower serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha

These findings suggest that the compound effectively mitigates inflammation and could be beneficial in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

A systematic examination of related compounds reveals that specific structural features contribute significantly to biological activity. For instance:

| Compound | Key Structural Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N-(2-hydroxy phenyl) acetamide | Hydroxy group, acetamide | 5.0 | Anti-inflammatory |

| Phenoxyacetamides | Phenoxy group, acetamide | <1.0 | T3SS inhibition in Pseudomonas aeruginosa |

| Hydroxamic acid-based HDAC inhibitors | Hydroxamic acid group | 0.0091 - 0.0088 | Anticancer |

The presence of hydroxyl and acetamide groups appears crucial for enhancing anti-inflammatory and anticancer activities .

Case Studies

- Adjuvant-Induced Arthritis Model : In this model, N-(2-hydroxy phenyl) acetamide was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

- Cytotoxicity Assays : Compounds similar to this compound have been tested against various cancer cell lines (e.g., MCF-7). These studies showed IC50 values indicating effective inhibition of cell proliferation, suggesting that further investigations into this compound could yield valuable insights into its anticancer potential .

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide, and what critical parameters influence yield?

Methodological Answer:

A robust synthesis route involves coupling 2-(3-methylphenyl)acetic acid with 2-hydroxy-3-phenylpropylamine using carbodiimide-mediated activation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane (DCM) at 273 K. Triethylamine is added to neutralize HCl byproducts. Post-reaction, the mixture is extracted with DCM, washed with NaHCO₃ and brine, and purified via slow solvent evaporation for crystallization. Critical parameters include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of acid to amine to minimize side reactions.

- Temperature control: Low temperatures (273 K) reduce racemization and side-product formation.

- Solvent choice: DCM’s low polarity favors amide bond formation while minimizing hydrolysis.

Yield optimization requires careful drying of intermediates and controlled evaporation rates during crystallization .

Advanced: How can researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or hydrogen-bonding variations. To resolve these:

Refinement software: Use SHELXL (from the SHELX suite) for high-resolution refinement, incorporating anisotropic displacement parameters for non-H atoms .

Hydrogen bonding analysis: Compare computational hydrogen-bond geometries (e.g., DFT-optimized structures) with experimental data. For example, in related acetamides, N–H···O and C–H···F interactions stabilize crystal packing; similar analysis should be applied .

Dynamic correction: Apply TLS (Translation-Libration-Screw) models in refinement to account for rigid-body motion, especially in flexible hydroxypropyl or phenyl groups .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this acetamide derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identify substituent environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, hydroxypropyl protons at δ 1.8–4.0 ppm).

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry.

- Infrared (IR) Spectroscopy: Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Liquid Chromatography (LC): Employ reverse-phase LC with UV detection to assess purity (>95% threshold for crystallography) .

Advanced: What strategies optimize the crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent selection: Use mixed solvents (e.g., DCM/hexane) to modulate polarity. Slow evaporation at 298 K promotes nucleation.

- Hydrogen-bond engineering: Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice interactions. For example, in analogous structures, N–H···O bonds form infinite chains along the [100] axis, enhancing packing stability .

- Temperature gradients: Gradual cooling (0.5 K/hour) reduces disorder. Pre-screen solvents using microbatch crystallization under oil.

- Polymorph control: Monitor solvent-mediated phase transitions via powder XRD to identify metastable forms.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

Methodological Answer:

Substituent libraries: Synthesize analogs with systematic variations (e.g., halogens at the phenyl ring, alkyl chain modifications). For example, replace 3-methylphenyl with 4-bromophenyl (as in ) to assess steric/electronic effects.

In vitro assays:

- Enzyme inhibition: Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., penicillin-binding proteins, given structural similarities to benzylpenicillin ).

- Cellular uptake: Label compounds with fluorescent tags (e.g., BODIPY) to track permeability in cell lines.

Computational modeling: Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding pocket interactions. Compare results with crystallographic data to validate models .

Basic: What are the key considerations for validating the purity of this compound in pharmacological studies?

Methodological Answer:

- Chromatographic purity: Use HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) to achieve baseline separation of impurities.

- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA): Ensure <1% residual solvent (e.g., DCM) to avoid toxicity artifacts in biological assays .

Advanced: How to resolve challenges in interpreting hydrogen-bonding networks when multiple polymorphs exist?

Methodological Answer:

- Variable-temperature XRD: Capture phase transitions and identify dominant interactions (e.g., N–H···O vs. C–H···π).

- Hirshfeld surface analysis: Quantify interaction ratios (e.g., % contribution of H-bonds vs. van der Waals contacts) using CrystalExplorer.

- Energy frameworks: Compare lattice energies (Molecule Energy Framework, Mercury) to determine the most stable polymorph. For example, in , weak C–H···F interactions contribute ~5 kJ/mol to lattice stability .

Basic: What safety and handling protocols are recommended for this compound during synthesis?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal: Neutralize reaction mixtures with 10% HCl before aqueous waste disposal.

- Toxicity screening: Refer to structurally similar acetamides (e.g., ) for preliminary hazard assessments (e.g., acute toxicity, mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.